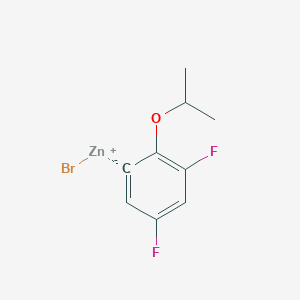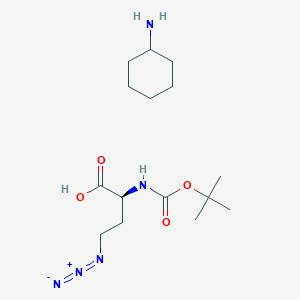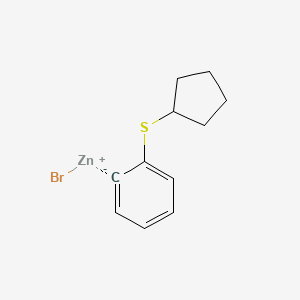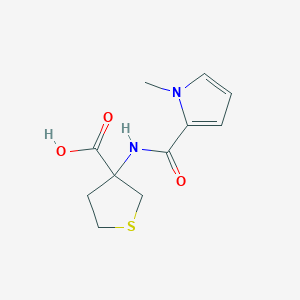
3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is a complex organic compound that features both pyrrole and thiophene rings. These heterocyclic structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of pyrrole-2-carboxylic acid with a suitable thiophene derivative under acidic conditions. The reaction may proceed through the formation of an intermediate amide, followed by cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted pyrrole and thiophene compounds .
Applications De Recherche Scientifique
3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole-2-carboxylic acid: Shares the pyrrole ring structure but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the pyrrole ring.
3-(1-Methyl-1h-pyrrole-2-carboxamido)thiophene-2-carboxylic acid: Similar structure but with different ring positions.
Uniqueness
3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is unique due to its combination of pyrrole and thiophene rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications.
Propriétés
Formule moléculaire |
C11H14N2O3S |
|---|---|
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
3-[(1-methylpyrrole-2-carbonyl)amino]thiolane-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3S/c1-13-5-2-3-8(13)9(14)12-11(10(15)16)4-6-17-7-11/h2-3,5H,4,6-7H2,1H3,(H,12,14)(H,15,16) |
Clé InChI |
FUYDKIANTIKTBF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C(=O)NC2(CCSC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


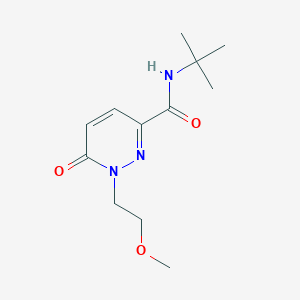
![(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid](/img/structure/B14891210.png)
![[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891217.png)
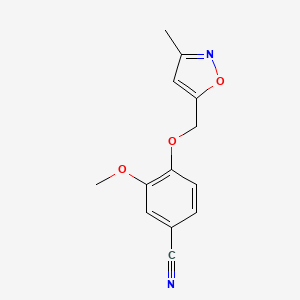
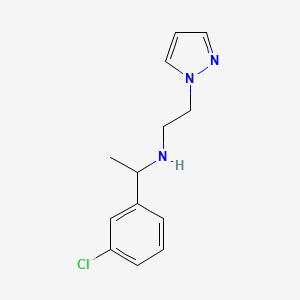

![Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14891228.png)

![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)

